(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
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Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry (if applicable), and any interesting structural features.Chemical Reactions Analysis
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This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methodologies : Research has developed methodologies for synthesizing furan-2-yl(phenyl)methanol derivatives through processes like the aza-Piancatelli rearrangement, yielding thiazine or oxazine derivatives with high selectivity and good yields. These methods highlight the versatility of furan and phenyl compounds in organic synthesis (B. Reddy et al., 2012).
Crystal Structure and DFT Study : Studies on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds have utilized crystallography and Density Functional Theory (DFT) to analyze molecular structures, offering insights into the conformational stability and electronic properties of fluorinated compounds (P.-Y. Huang et al., 2021).
Potential Applications in Material Science and Pharmaceuticals
Biological Activities : The structural motifs present in furan and phenyl derivatives have been associated with a broad spectrum of biological activities. These include antibacterial, antifungal, antioxidant, and antiprotozoal properties, suggesting potential pharmaceutical applications (S. Nagaraju et al., 2018).
Fluorophores and Photostability : The synthesis of fluorinated benzophenones and related compounds demonstrates the role of fluorination in enhancing photostability and spectroscopic properties. This research underlines the importance of such compounds in developing advanced materials for optical applications (Zachary R. Woydziak et al., 2012).
Antitumor and Antimicrobial Activities
Antitumor Activity : Compounds with similar structural features have shown distinct inhibition on the proliferation of various cancer cell lines, indicating potential utility in cancer treatment (Zhi-hua Tang & W. Fu, 2018).
Antimicrobial Potential : The synthesis of novel pyrazoline derivatives, including furan-2-yl motifs, has been pursued for their potential antiinflammatory and antibacterial activities, highlighting the therapeutic applications of furan derivatives (P. Ravula et al., 2016).
Safety And Hazards
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Future Directions
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I hope this general information is helpful. If you have a specific compound in mind, please provide more details and I’ll do my best to provide a more detailed analysis.
properties
IUPAC Name |
(3-fluoro-4-methylphenyl)-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2S/c1-12-4-5-13(11-14(12)18)17(20)19-7-6-16(22-10-8-19)15-3-2-9-21-15/h2-5,9,11,16H,6-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYUIDYBSDGPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(SCC2)C3=CC=CO3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-4-methylphenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone |
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